molecular formula C25H27ClN2O4S B4617943 N~2~-(3-chlorophenyl)-N~1~-(2,6-diethylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide

N~2~-(3-chlorophenyl)-N~1~-(2,6-diethylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide

Cat. No.: B4617943
M. Wt: 487.0 g/mol
InChI Key: METGXZCEERHVLL-UHFFFAOYSA-N
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Description

N~2~-(3-chlorophenyl)-N~1~-(2,6-diethylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide is a useful research compound. Its molecular formula is C25H27ClN2O4S and its molecular weight is 487.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 486.1380062 g/mol and the complexity rating of the compound is 708. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemistry of Sulfonamide Derivatives

Sulfonamide derivatives, including those with chlorophenyl and methoxyphenyl groups, have been studied for their chemical reactivity and potential applications in synthesizing novel compounds. For instance, the chemistry of ureidobenzenesulfonyl chlorides, which share structural similarities with the specified compound, has been explored for the development of new materials and chemical processes. These studies contribute to our understanding of sulfonamide chemistry and its applications in creating innovative substances (Akhtar et al., 1977; Akhtar, Badami, Cremlyn, & Goulding, 1977).

Antitumor Applications

Research on sulfonamide derivatives has also revealed their potential in antitumor applications. Compounds structurally related to N2-(3-chlorophenyl)-N1-(2,6-diethylphenyl)-N2-[(4-methoxyphenyl)sulfonyl]glycinamide have been evaluated for their efficacy in inhibiting tumor growth, showing promising results in cell-based screens and clinical trials. These findings highlight the potential of such compounds in developing new cancer therapies (Owa et al., 2002).

Pharmacological Research

In pharmacological research, compounds with sulfonamide groups have been studied for their biological activities, including their role as enzyme inhibitors and their potential in treating various diseases. For example, sulfonamide drugs binding to the colchicine site of tubulin have been investigated, providing insights into their mechanisms of action and contributing to the development of novel therapeutic agents (Banerjee et al., 2005).

Corrosion Inhibition

Sulfonamide derivatives have been evaluated for their efficacy as corrosion inhibitors, particularly in protecting metals from corrosion in acidic environments. This application is crucial for industrial processes, such as metal pickling, where corrosion resistance is essential. Research in this area aims to develop safer and more efficient corrosion inhibitors for widespread industrial use (Gupta et al., 2017).

Molecular Docking and Drug Design

Sulfonamide derivatives have been subjected to molecular docking studies to understand their interactions with biological targets, aiding in drug design and development. These studies provide valuable information on the binding affinities and modes of action of potential therapeutic agents, facilitating the creation of more effective drugs (Fahim & Shalaby, 2019).

Properties

IUPAC Name

2-(3-chloro-N-(4-methoxyphenyl)sulfonylanilino)-N-(2,6-diethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27ClN2O4S/c1-4-18-8-6-9-19(5-2)25(18)27-24(29)17-28(21-11-7-10-20(26)16-21)33(30,31)23-14-12-22(32-3)13-15-23/h6-16H,4-5,17H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

METGXZCEERHVLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)CN(C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-(3-chlorophenyl)-N~1~-(2,6-diethylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide
Reactant of Route 2
Reactant of Route 2
N~2~-(3-chlorophenyl)-N~1~-(2,6-diethylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide
Reactant of Route 3
Reactant of Route 3
N~2~-(3-chlorophenyl)-N~1~-(2,6-diethylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide
Reactant of Route 4
Reactant of Route 4
N~2~-(3-chlorophenyl)-N~1~-(2,6-diethylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide
Reactant of Route 5
Reactant of Route 5
N~2~-(3-chlorophenyl)-N~1~-(2,6-diethylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide
Reactant of Route 6
N~2~-(3-chlorophenyl)-N~1~-(2,6-diethylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.